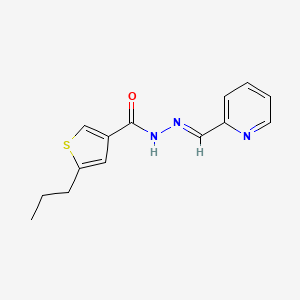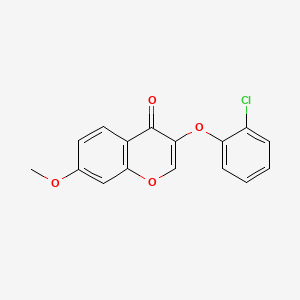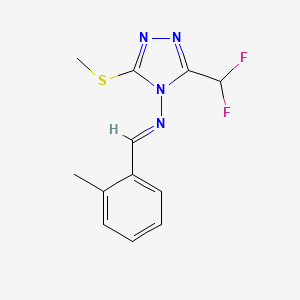![molecular formula C20H24N2O2 B5751719 N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and is known for its ability to bind to the translocator protein (TSPO) in the brain. In
Mécanisme D'action
The mechanism of action of DPA-714 involves its binding to N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, which is located on the outer mitochondrial membrane of various cells, including glial cells in the brain. The upregulation of this compound in response to neurological conditions leads to an increase in the number of binding sites for DPA-714. This allows for the visualization and quantification of this compound expression, which is indicative of the extent of neuroinflammation, neurodegeneration, and brain injury.
Biochemical and Physiological Effects
DPA-714 has been shown to have several biochemical and physiological effects. In addition to its binding to this compound, DPA-714 has been shown to inhibit the release of proinflammatory cytokines, reduce oxidative stress, and promote neuroprotection. These effects make DPA-714 a promising candidate for the treatment of various neurological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPA-714 is its high affinity and selectivity for N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide. This allows for accurate and precise imaging of this compound expression in the brain. However, one of the limitations of DPA-714 is its relatively short half-life, which can limit its usefulness in longitudinal studies.
Orientations Futures
There are several future directions for the use of DPA-714 in scientific research. One potential application is in the development of new treatments for neurological conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, DPA-714 may be useful in the study of the neuroimmune system and its role in neurological conditions. Finally, new imaging techniques and technologies may be developed to improve the accuracy and precision of N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide imaging using DPA-714.
Conclusion
In conclusion, this compound, or DPA-714, is a chemical compound that has significant potential in scientific research. Its ability to bind to this compound and accurately visualize and quantify this compound expression in the brain makes it a promising candidate for the development of new treatments for neurological conditions. As research in this field continues, DPA-714 may prove to be a valuable tool for understanding the neuroimmune system and its role in neurological conditions.
Méthodes De Synthèse
The synthesis of DPA-714 involves several steps, including the reaction of 3,4-dimethylphenylamine with 4-bromo-2,2-dimethylpropanoic acid to form an amide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to produce the final product, N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential applications in various scientific research fields. One of the most prominent applications is in the field of neuroimaging, where it is used as a radioligand for N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide imaging. This compound is a protein that is upregulated in response to various neurological conditions such as neuroinflammation, neurodegeneration, and brain injury. By binding to this compound, DPA-714 can be used to visualize and quantify the extent of these conditions in the brain.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-6-9-17(12-14(13)2)21-18(23)15-7-10-16(11-8-15)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYGWWPNLYDRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(1-ethyl-1H-1,2,3-triazol-4-yl)-NNO-azoxy]-1H-1,2,3-triazole](/img/structure/B5751652.png)
![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)





![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)

![N'-[4-(diethylamino)benzylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5751756.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)
